1-Amino-1-thioxopropan-2-yl acetate
Description
1-Amino-1-thioxopropan-2-yl acetate is a thioamide-containing compound characterized by a thioamide (NH2-C=S) group and an acetate ester moiety.
Properties
IUPAC Name |
(1-amino-1-sulfanylidenepropan-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3(5(6)9)8-4(2)7/h3H,1-2H3,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBSPZUODAOHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-1-thioxopropan-2-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of thioxopropane derivatives with amino acids under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Amino-1-thioxopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the thioxo group to a thiol group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as alkyl halides and acyl chlorides are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .
Scientific Research Applications
1-Amino-1-thioxopropan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases. Its ability to modulate biological pathways is of particular interest.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. .
Mechanism of Action
The mechanism of action of 1-Amino-1-thioxopropan-2-yl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Functional Group Comparison
1-(Methylsulfanyl)-1-oxopropan-2-yl Acetate (CAS 74586-09-7)
- Key Differences :
- Replaces the thioamide (NH2-C=S) with a thioether (CH3-S-) and ketone (C=O) group.
- Impact on Properties :
- Reduced polarity compared to the thioamide, leading to lower water solubility.
- The thioether group may enhance lipophilicity, favoring membrane permeability in drug design .
11-epi-Sinulariolide Acetate
- Key Differences :
- A marine-derived diterpene with a complex cyclic structure and acetate ester.
- Lacks sulfur-based functional groups.
Abiraterone Acetate
- Key Differences: A steroid derivative with an acetate group for enhanced bioavailability. No sulfur-containing functional groups.
- Pharmaceutical Relevance: Used in prostate cancer therapy, demonstrating how acetate esters improve drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
